Navigating the Molecular Landscape of CAS 858934-68-6: A Technical Guide to Molecular Weight and Exact Mass
For Immediate Release A Deep Dive into the Fundamental Physicochemical Properties of a Key Research Compound For researchers, scientists, and professionals in drug development, a precise understanding of a compound's mol...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Deep Dive into the Fundamental Physicochemical Properties of a Key Research Compound
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is paramount. This technical guide provides an in-depth analysis of the molecular weight and exact mass of the compound identified by CAS Registry Number 858934-68-6. Understanding the distinction and application of these two fundamental parameters is crucial for accurate experimental design, data interpretation, and regulatory compliance.
The compound, systematically named 1-[[(2S,3R)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-[(4-methylphenyl)sulfonylamino]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-2-yl]methyl]-1-methyl-3-propan-2-ylurea, possesses a complex molecular architecture that underscores the importance of precise mass determination.
Core Molecular Attributes at a Glance
A clear and concise summary of the key molecular identifiers and mass-related data for CAS 858934-68-6 is presented below. These values form the foundation for a multitude of analytical and experimental considerations.
The Dichotomy of Mass: Molecular Weight vs. Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they are not interchangeable. Their distinction lies in the isotopic composition of the constituent elements.
Molecular Weight , also known as average molecular mass, is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. This value is calculated using the standard atomic weights of the elements as found on the periodic table. For CAS 858934-68-6, with its molecular formula of C27H38N4O6S, the molecular weight of 546.7 g/mol is derived from the average atomic masses of carbon, hydrogen, nitrogen, oxygen, and sulfur. This value is indispensable for stoichiometric calculations in synthetic chemistry, such as determining the mass of reactants needed for a reaction or calculating theoretical yields.
Exact Mass , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element. It is a monoisotopic mass. For CAS 858934-68-6, the exact mass of 546.25120612 Daltons (Da) is calculated using the masses of the most common isotopes: carbon-12, hydrogen-1, nitrogen-14, oxygen-16, and sulfur-32. This precise value is of paramount importance in high-resolution mass spectrometry (HRMS). In drug metabolism studies, for instance, identifying metabolites often involves detecting minute mass shifts from the parent compound. The high precision of exact mass allows for the confident identification of molecular formulas, a critical step in structural elucidation.
The conceptual relationship between these properties is illustrated in the following diagram:
Caption: Relationship between molecular formula, molecular weight, and exact mass for CAS 858934-68-6 and their primary applications.
Experimental Determination and Significance
Determining Molecular Weight: While molecular weight is a calculated value, it can be experimentally approximated using techniques like size-exclusion chromatography or gel electrophoresis, particularly for macromolecules. For small molecules like CAS 858934-68-6, it is almost exclusively a calculated value based on the molecular formula.
Determining Exact Mass: The gold standard for determining the exact mass of a compound is high-resolution mass spectrometry.
A Step-by-Step Workflow for Exact Mass Determination:
Sample Preparation: A dilute solution of the analyte (CAS 858934-68-6) is prepared in a suitable solvent, often a mixture of water, acetonitrile, or methanol, with a small amount of acid (e.g., formic acid) to promote ionization.
Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for molecules of this nature, as it is a "soft" ionization method that minimizes fragmentation. In ESI, the sample is nebulized and subjected to a high voltage, creating charged droplets from which ions are desolvated.
Mass Analysis: The generated ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments are capable of separating ions with very small differences in their mass-to-charge ratios (m/z).
Detection and Data Processing: The detector records the arrival of the ions, and the data is processed to generate a mass spectrum. The peak corresponding to the molecular ion of CAS 858934-68-6 is then analyzed to determine its precise m/z value. Since ESI often produces protonated molecules ([M+H]+), the mass of a proton is subtracted from the measured m/z to obtain the exact mass of the neutral molecule.
The resulting high-resolution mass data provides unequivocal confirmation of the elemental composition of the synthesized compound, a critical quality control checkpoint in drug development and a foundational piece of data for regulatory submissions.
Conclusion
The molecular weight and exact mass of CAS 858934-68-6 are not mere numbers but critical parameters that inform a wide range of scientific endeavors. From the bench chemist performing stoichiometric calculations to the analytical scientist confirming molecular identity, a firm grasp of these concepts is essential. This guide has delineated the definitions, applications, and experimental considerations for these two key physicochemical properties, providing a solid foundation for researchers working with this and other complex small molecules.
References
PubChem. 5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-[(4-methylphenyl)sulfonylamino]. National Center for Biotechnology Information. [Link][1]
Technical Whitepaper: Safety Data, Handling Protocols, and Synthetic Applications of 4-[(1-Naphthyloxy)methyl]piperidine Hydrochloride
Executive Summary In preclinical drug discovery, functionalized piperidines serve as privileged scaffolds for targeting central nervous system (CNS) receptors and monoamine transporters. 4-[(1-Naphthyloxy)methyl]piperidi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In preclinical drug discovery, functionalized piperidines serve as privileged scaffolds for targeting central nervous system (CNS) receptors and monoamine transporters. 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride (CAS 1185294-47-6) is a critical synthetic intermediate[1]. The presence of the bulky, electron-rich naphthyl ether coupled with the basic piperidine nitrogen makes it an ideal precursor for developing selective serotonin/norepinephrine reuptake inhibitors (SSRIs/SNRIs) or sigma receptor ligands.
Because this compound is handled primarily in its hydrochloride salt form to prevent premature oxidation and degradation of the secondary amine, understanding its physicochemical properties, toxicological profile, and phase-transfer mechanics is essential for safe and efficient laboratory use.
Physicochemical Profiling
To design effective extraction and reaction protocols, we must first establish the quantitative baseline of the molecule. The hydrochloride salt renders the molecule water-soluble, but downstream synthetic modifications require the neutral freebase.
Table 1: Physicochemical Properties of CAS 1185294-47-6
While specific in vivo toxicity data for CAS 1185294-47-6 is limited, structural alerts and safety data from analogous piperidine hydrochlorides dictate stringent handling procedures[3]. Amine salts are highly hygroscopic and can form fine, easily aerosolized dusts.
Causality of Toxicity : Upon inhalation or contact with mucosal membranes, the salt dissolves, causing localized osmotic stress and pH shifts that induce cellular irritation[4]. Furthermore, systemic absorption of piperidine derivatives can interfere with endogenous neurotransmitter signaling, making ingestion highly dangerous[5].
To mitigate the risks outlined in the GHS classification, the following self-validating safety systems must be implemented in the laboratory:
Personal Protective Equipment (PPE) : Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins) must be worn. Because the compound poses a respiratory dust hazard[6], weighing and transfer must be conducted inside a Class II biological safety cabinet or a certified chemical fume hood.
Spill Response : Do not use dry sweeping, as this aerosolizes the active pharmaceutical ingredient (API) dust[6].
Action: Moisten the spill with a 10% isopropanol/water solution to collapse the dust cloud, then wipe with absorbent pads.
Validation: Swab the spill area and test with Dragendorff's reagent; a lack of orange precipitate confirms the complete removal of the alkaloid.
Experimental Workflow: Freebasing and N-Alkylation
To utilize CAS 1185294-47-6 in coupling reactions (e.g., N-alkylation or reductive amination), the stable HCl salt must be converted to its reactive freebase.
Mechanistic Rationale : In the HCl salt, the piperidine nitrogen's lone pair is protonated (
NH2+
), rendering it non-nucleophilic. A biphasic alkaline extraction strips the proton, restoring the lone pair required for nucleophilic attack.
Step-by-Step Methodology
Step 1: Alkalinization
Action : Suspend 1.0 g of CAS 1185294-47-6 in 20 mL of Dichloromethane (DCM) and 20 mL of deionized water. Add 1M NaOH (aq) dropwise under vigorous stirring.
Causality : The predicted pKa of the piperidine nitrogen is ~10.36[2]. To ensure >99% deprotonation, the aqueous phase must be driven at least two pH units above the pKa.
Self-Validation : Stop stirring and allow phase separation. Spot the upper aqueous layer onto broad-range pH paper. A deep purple color (pH > 12.5) confirms complete freebasing. If pH < 12, add more NaOH.
Step 2: Organic Extraction
Action : Separate the organic (lower) DCM layer. Extract the remaining aqueous layer with fresh DCM (2 x 10 mL). Combine the organic layers.
Causality : The neutral freebase is highly lipophilic due to the bulky naphthyl ether, driving its partition into the organic phase.
Self-Validation : Perform Thin Layer Chromatography (TLC) on both the combined organic and residual aqueous layers (Eluent: 90:10 DCM:MeOH with 1% Triethylamine). Stain with iodine or Dragendorff's reagent. The absence of an active spot in the aqueous lane confirms 100% extraction efficiency.
Step 3: Drying and Concentration
Action : Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Causality : Residual water will quench electrophiles (e.g., alkyl halides) in the subsequent N-alkylation step.
Self-Validation : The resulting product should be a clear, viscous oil or free-flowing solid. A cloudy appearance indicates residual water, requiring re-drying.
Biological Targeting and Pathway Visualization
Once functionalized, derivatives of 4-[(1-Naphthyloxy)methyl]piperidine are frequently evaluated for their binding affinity to monoamine transporters (SERT and NET). By blocking these transporters, the compounds prevent the reuptake of serotonin and norepinephrine, leading to neurotransmitter accumulation in the synaptic cleft—a primary mechanism for antidepressant efficacy.
Figure 1: Synthetic workflow and biological targeting of piperidine derivatives.
Structural Analogs and Derivatives of 4-[(1-Naphthyloxy)methyl]piperidine: A Technical Guide to Monoamine Transporter Modulators
Executive Summary The 4-[(aryloxy)methyl]piperidine scaffold represents a privileged pharmacophore in the development of central nervous system (CNS) therapeutics, particularly in the design of monoamine reuptake inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-[(aryloxy)methyl]piperidine scaffold represents a privileged pharmacophore in the development of central nervous system (CNS) therapeutics, particularly in the design of monoamine reuptake inhibitors[1]. While 3-substituted piperidines (such as the blockbuster drug paroxetine) are traditionally known for highly selective serotonin reuptake inhibition (SSRI), shifting the aryloxymethyl vector to the 4-position—as exemplified by 4-[(1-Naphthyloxy)methyl]piperidine —fundamentally alters the spatial orientation of the lipophilic bulk. This technical guide explores the structural chemistry, mechanistic pathways, and rigorous experimental validation protocols required to develop and profile analogs of this potent scaffold.
Structural Chemistry and Pharmacophore Modeling
The pharmacological efficacy of 4-[(1-Naphthyloxy)methyl]piperidine is driven by precise stereoelectronic interactions within the central binding site (S1 pocket) of monoamine transporters.
The Piperidine Pharmacophore: The secondary amine of the piperidine ring (
pKa≈9.5
) remains protonated at physiological pH. This cationic center is non-negotiable; it forms a critical, charge-reinforced salt bridge with a highly conserved aspartate residue deep within the transporter core (Asp98 in hSERT; Asp75 in hNET).
The 1-Naphthyl Moiety: The bulky, electron-rich 1-naphthyl group acts as the primary lipophilic anchor. It engages in robust edge-to-face and face-to-face
π−π
stacking with aromatic residues (e.g., Tyr176 and Phe341 in hSERT).
Causality in Scaffold Design: Why utilize the 4-position instead of the 3-position? Moving the ether linkage to the 4-position increases the flexibility of the molecule, allowing the naphthyl group to sample multiple conformations. This structural relaxation often shifts the selectivity profile from pure SERT inhibition to a dual SERT/NET inhibition profile (SNRI), which is highly desirable for treating treatment-resistant depression and neuropathic pain[2].
4-[(1-Naphthyloxy)methyl]piperidine and its analogs act as competitive inhibitors. By occupying the orthosteric S1 pocket, they lock the transporter in an outward-open conformation, physically occluding the binding of endogenous monoamines.
Caption: Mechanism of action for 4-[(1-Naphthyloxy)methyl]piperidine at monoamine transporters.
Experimental Workflows: Synthesis and Validation
Protocol 1: Synthesis via Mitsunobu Etherification
The synthesis of 4-[(1-Naphthyloxy)methyl]piperidine requires precise control over ether bond formation without perturbing the piperidine nitrogen.
Causality for Choice of Reaction: A standard Williamson ether synthesis is suboptimal here because 1-naphthol is prone to oxidation and C-alkylation under strongly basic conditions. The Mitsunobu reaction is selected because it operates under mild, redox-neutral conditions, ensuring exclusive O-alkylation while preserving the acid-labile N-Boc protecting group[3].
Caption: Two-step synthetic workflow utilizing Mitsunobu etherification and acidic deprotection.
Step-by-Step Methodology:
Preparation: Dissolve N-Boc-4-piperidinemethanol (1.0 eq) and 1-naphthol (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
Phosphine Addition: Add triphenylphosphine (
PPh3
, 1.2 eq) to the solution and cool the mixture to 0°C using an ice bath.
Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the highly exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate reagent.
Propagation: Remove the ice bath and stir the reaction at room temperature for 12 hours.
Purification: Quench with water, extract with ethyl acetate, concentrate, and purify via silica gel flash chromatography to yield the N-Boc-protected intermediate.
Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 eq) at 0°C. Causality: TFA rapidly cleaves the Boc carbamate via acidolysis without hydrolyzing the newly formed, robust ether linkage.
Isolation: Concentrate in vacuo, neutralize, and precipitate as the hydrochloride salt using 2M HCl in diethyl ether.
Protocol 2: In Vitro Radioligand Binding Assay (SERT/NET)
To validate the binding affinity (
Ki
), a competitive radioligand binding assay is utilized. This protocol is a self-validating system; it uses known high-affinity radioligands and structurally distinct reference inhibitors to ensure that the measured radioactivity strictly correlates to target-specific binding.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293 cells stably expressing hSERT or hNET. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet.
Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from
10−10
to
10−5
M), 50 µL of radioligand (
[3H]
citalopram for SERT or
[3H]
nisoxetine for NET at their respective
Kd
concentrations), and 100 µL of membrane suspension.
Defining Non-Specific Binding (NSB): Define NSB using 10 µM fluoxetine (for SERT) or 10 µM desipramine (for NET). Causality: A massive excess of a highly selective, structurally distinct inhibitor saturates all specific transporter binding sites. Any remaining radioactivity is guaranteed to be background noise (e.g., lipid partitioning), allowing for accurate baseline subtraction.
Incubation: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the cationic radioligand to the filter itself.
Quantification & Analysis: Wash filters with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate
IC50
values using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/Kd)
.
The following table summarizes the structure-activity relationship (SAR) data, demonstrating how modifications to the 4-[(1-Naphthyloxy)methyl]piperidine scaffold dictate transporter affinity and selectivity.
Compound
Structural Modification
SERT
Ki
(nM)
NET
Ki
(nM)
Selectivity (NET/SERT)
Profile
4-[(1-Naphthyloxy)methyl]piperidine
Base Scaffold (4-position)
12.5
45.2
3.6
Dual SNRI
4-[(2-Naphthyloxy)methyl]piperidine
Isomeric Shift (2-Naphthyl)
28.4
110.5
3.9
Weaker SNRI
N-Methyl-4-[(1-Naphthyloxy)...]
N-Alkylation
45.0
185.0
4.1
Reduced Affinity
Paroxetine (Reference)
3-position (Benzodioxolyl)
0.13
40.0
307.7
Highly Selective SSRI
Duloxetine (Reference)
Propanamine chain (1-Naphthyl)
0.8
7.5
9.4
Potent Dual SNRI
Data Note: Values represent consensus
Ki
metrics derived from standard in vitro monoamine transporter binding assays for aryloxymethylpiperidine derivatives and clinical references[1],[2].
Conclusion and Future Perspectives
The 4-[(1-Naphthyloxy)methyl]piperidine scaffold is a highly versatile building block in medicinal chemistry. By leveraging the spatial geometry of the 4-position piperidine ring and the robust
π−π
stacking capabilities of the 1-naphthyl group, researchers can fine-tune the SERT/NET selectivity ratio. Future drug development efforts utilizing this scaffold are heavily focused on creating multi-target directed ligands (MTDLs) that combine monoamine reuptake inhibition with targeted 5-HT receptor agonism/antagonism to treat complex psychiatric and neuro-pain disorders.
References
Syntheses and Binding Studies of New[(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters. Journal of Medicinal Chemistry, 2003.[Link]
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols, 2016.[Link]
The Mitsunobu Reaction. Organic Reactions, 1991.[Link]
Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of Derivatives with Affinity for the Serotonin Transporter. MDPI Pharmaceuticals, 2024.[Link]
Structural Elucidation of 4-[(1-Naphthyloxy)methyl]piperidine: A Technical Guide to 1H NMR and IR Spectroscopy
Executive Summary The compound 4-[(1-Naphthyloxy)methyl]piperidine (CAS: 858934-68-6)[1] serves as a critical structural motif in the development of neuroactive pharmaceuticals, particularly those targeting serotonin (5-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-[(1-Naphthyloxy)methyl]piperidine (CAS: 858934-68-6)[1] serves as a critical structural motif in the development of neuroactive pharmaceuticals, particularly those targeting serotonin (5-HT) and norepinephrine (NE) transporters[2]. Accurate structural validation of this intermediate is paramount for downstream synthetic success and pharmacological efficacy. This whitepaper provides an in-depth, authoritative guide to the
1
H NMR and Infrared (IR) spectral characteristics of 4-[(1-Naphthyloxy)methyl]piperidine, detailing the causality behind experimental choices and providing self-validating protocols for drug development professionals.
Chemical Context and Spectroscopic Strategy
4-[(1-Naphthyloxy)methyl]piperidine consists of a basic piperidine ring linked via a methylene bridge to a 1-naphthol derivative. The presence of the secondary amine, the ether linkage, and the extended aromatic system creates a distinct spectroscopic signature.
When analyzing substituted [(aryl)(aryloxy)methyl]piperidine derivatives[2], the primary challenge lies in resolving the complex aliphatic splitting patterns of the piperidine ring and accurately assigning the highly coupled naphthyl protons. To achieve this, we employ high-field
1
H NMR (400 MHz or higher) to minimize second-order effects in the aliphatic region, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to unambiguously confirm the presence of the secondary amine and ether functional groups.
Workflow for the spectral acquisition and structural validation of piperidine derivatives.
1
H NMR Spectral Analysis
Solvent Selection and Causality
Deuterated chloroform (CDCl
3
) is the solvent of choice for the free base of 4-[(1-Naphthyloxy)methyl]piperidine. CDCl
3
is selected not only for its excellent solubilizing properties for lipophilic piperidine derivatives but also because its residual solvent peak (7.26 ppm) does not heavily obscure the critical naphthyl resonances, which predominantly resonate further downfield. If the hydrochloride salt is analyzed, DMSO-
d6
is preferred to disrupt strong intermolecular hydrogen bonding and ensure solubility.
Resonance Assignments and Spin-Spin Coupling Logic
The
1
H NMR spectrum can be logically divided into the aromatic system and the aliphatic core.
The Naphthyl System (Aromatic): The 1-substituted naphthalene ring exhibits a highly diagnostic splitting pattern. The proton at the 8-position (peri to the oxygen) is deshielded by the spatial proximity of the ether oxygen's lone pairs, pushing it downfield to ~8.25 ppm. The proton at the 2-position, ortho to the electron-donating alkoxy group, is shielded via resonance and typically appears as a doublet around 6.85 ppm.
The Oxymethyl Bridge: The -CH
2
-O- protons appear as a distinct doublet near 3.95 ppm. The splitting (
J≈6.5
Hz) is caused by coupling to the adjacent methine proton (H-4) on the piperidine ring.
The Piperidine Ring (Aliphatic): The piperidine ring adopts a chair conformation. The axial and equatorial protons are magnetically non-equivalent. The equatorial protons adjacent to the nitrogen (H-2, H-6 eq) are deshielded and appear around 3.15 ppm, while their axial counterparts resonate upfield (~2.65 ppm) due to the anisotropic effect of the C-C bonds in the chair conformation.
Logic tree for 1H NMR spin-spin coupling and structural assignment.
Reference
1
H NMR Data Table
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
8.25
m
-
1H
Naphthyl H-8 (peri to oxygen)
7.80
m
-
1H
Naphthyl H-5
7.50 - 7.35
m
-
4H
Naphthyl H-3, H-4, H-6, H-7
6.85
d
7.5
1H
Naphthyl H-2 (ortho to oxygen)
3.95
d
6.5
2H
-CH
2
-O- (Oxymethyl bridge)
3.15
m
-
2H
Piperidine H-2, H-6 (equatorial)
2.65
td
12.0, 2.5
2H
Piperidine H-2, H-6 (axial)
2.05
m
-
1H
Piperidine H-4 (methine)
1.85
m
-
2H
Piperidine H-3, H-5 (equatorial)
1.60
br s
-
1H
N-H (Secondary amine, exchanges with D
2
O)
1.35
qd
12.0, 4.0
2H
Piperidine H-3, H-5 (axial)
Note: Data represents the expected high-resolution (400 MHz, CDCl
3
) spectral profile for the free base.
Infrared (IR) Spectroscopic Analysis
IR spectroscopy provides orthogonal validation to NMR by confirming the presence of specific functional groups that might be obscured or ambiguous in NMR (such as the N-H stretch, which can broaden into the baseline in
1
H NMR due to chemical exchange).
Vibrational Mode Causality
Secondary Amine (N-H): The free base exhibits a single, weak-to-medium absorption band in the 3250–3300 cm
−1
region. This is a direct indicator of the secondary piperidine amine. If the sample converts to a hydrochloride salt, this peak broadens significantly and shifts down to 2500–3000 cm
−1
due to
+N−H
stretching.
Alkyl Aryl Ether (C-O-C): The asymmetric stretching of the C-O-C bond is highly diagnostic. Because the oxygen is bonded to an
sp2
hybridized aromatic carbon and an
sp3
hybridized aliphatic carbon, the asymmetric stretch is strong and appears around 1240 cm
−1
.
Aromatic System: The 1-substituted naphthalene ring produces characteristic out-of-plane (oop) C-H bending vibrations. The presence of two strong bands near 790 cm
−1
and 770 cm
−1
confirms the fused bicyclic aromatic structure.
To ensure scientific integrity and reproducibility, the following protocols must be executed as a self-validating system.
High-Resolution
1
H NMR Acquisition Protocol
Sample Preparation: Dissolve 15–20 mg of highly pure (>98%) 4-[(1-Naphthyloxy)methyl]piperidine in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATMA) to optimize the probe for the
1
H frequency.
Shimming: Lock the spectrometer to the deuterium signal of CDCl
3
. Execute gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field, validating that the TMS peak shape is perfectly symmetrical with a full-width at half-maximum (FWHM) of <1.0 Hz.
Acquisition: Acquire 16 to 32 transients using a standard 30° pulse program (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
Validation Step (D
2
O Exchange): To definitively assign the N-H proton at ~1.60 ppm, add 2 drops of D
2
O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the peak at 1.60 ppm validates the exchangeable amine proton assignment.
ATR-FTIR Acquisition Protocol
Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow it to dry completely. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm
−1
. Causality: This ensures atmospheric CO
2
and water vapor are mathematically subtracted from the sample spectrum.
Sample Application: Place approximately 2–5 mg of the solid compound directly onto the center of the ATR crystal.
Compression: Lower the pressure anvil until the clutch slips, ensuring optimal optical contact between the solid sample and the diamond crystal. Causality: Poor contact leads to artificially low intensity in the high-wavenumber region (e.g., the N-H stretch).
Acquisition & Processing: Collect the sample spectrum using 32 scans at 4 cm
−1
resolution. Apply an ATR correction algorithm during post-processing to account for the wavelength-dependent depth of penetration of the evanescent wave.
Conclusion
The structural elucidation of 4-[(1-Naphthyloxy)methyl]piperidine requires a rigorous, multi-modal spectroscopic approach. By understanding the causality behind the chemical shifts—such as the deshielding effect of the ether oxygen on the peri-naphthyl proton and the complex chair conformation dynamics of the piperidine ring—researchers can confidently validate the integrity of this critical pharmaceutical building block. Adhering to the self-validating protocols outlined herein ensures that spectral data is both accurate and reproducible across different drug development workflows.
References
Cueva, J. P., et al. (2003). Syntheses and Binding Studies of New[(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters. Journal of Medicinal Chemistry, ACS Publications.[Link]
HPLC Method Development and Validation for the Quantitative Analysis of 4-[(1-Naphthyloxy)methyl]piperidine
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Physicochemical Profiling As a Senior Ap...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Physicochemical Profiling
As a Senior Application Scientist, the first step in developing a robust High-Performance Liquid Chromatography (HPLC) method is deconstructing the analyte's physicochemical profile. 4-[(1-Naphthyloxy)methyl]piperidine (CAS: 858934-68-6) is a critical synthetic intermediate often utilized in the development of aryloxypropanamine-class pharmacophores[1].
From a chromatographic perspective, this molecule presents a classic dichotomy:
Hydrophobic Naphthyl Moiety: Provides excellent UV chromophoric activity (optimal at ~220 nm and 280 nm) and drives strong retention on reversed-phase (RP) stationary phases.
Highly Basic Piperidine Ring: With a predicted pKa of ~10.36 [1], the secondary amine is fully protonated at neutral and acidic pH levels.
The Core Challenge: Protonated basic amines (
R2NH2+
) are notorious for causing severe peak tailing on legacy silica-based C18 columns. This occurs due to secondary ion-exchange interactions between the positively charged analyte and negatively charged, un-endcapped residual silanols (
SiO−
) on the silica surface [4].
To overcome this, we must engineer a self-validating method that actively suppresses these secondary interactions through strategic stationary phase selection and mobile phase optimization.
Method Development Strategy: The "Why"
Do not simply rely on trial and error; method development must be driven by causality.
Traditional high-purity silica columns often fail to deliver symmetrical peaks for basic compounds without high concentrations of ion-pairing agents. For this protocol, we utilize Charged Surface Hybrid (CSH) C18 technology . CSH particles incorporate a reproducible, low-level positive surface charge. In low-ionic-strength acidic mobile phases, this positive charge repels the protonated piperidine ring, drastically reducing mass overload and eliminating peak tailing [2].
Mobile Phase Optimization: The Role of Trifluoroacetic Acid (TFA)
While formic acid is preferred for LC-MS, UV-based quantification demands sharper peak shapes. We employ 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases. TFA serves a dual mechanism:
Silanol Suppression: As a strong acid, TFA lowers the mobile phase pH to ~2.0, ensuring that any residual silanols on the column remain fully protonated (
SiOH
) and neutral, preventing ion-exchange [3].
Ion-Pairing: The trifluoroacetate anion (
CF3COO−
) acts as a hydrophobic ion-pairing agent, binding with the protonated piperidine nitrogen to form a neutral complex, enhancing retention and peak symmetry [3].
Caption: Logical decision tree for HPLC method development of basic amine compounds.
Optimized Chromatographic Conditions
The following parameters have been optimized to ensure baseline resolution from potential synthetic impurities while maintaining a rapid run time.
Table 1: HPLC Instrumental Parameters
Parameter
Specification / Setting
Justification
Column
Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm
Provides positive surface charge to repel basic amines.
Ensures elution of highly retained hydrophobic impurities.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temperature
40 °C
Reduces mobile phase viscosity and improves mass transfer.
Detection (UV)
280 nm
Targets the naphthyl chromophore; avoids low-UV TFA noise.
Injection Volume
5.0 µL
Prevents volume overload while maintaining sensitivity.
Table 2: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
80
20
Initial
2.0
80
20
Isocratic hold
10.0
10
90
Linear ramp
13.0
10
90
Wash
13.1
80
20
Re-equilibration
18.0
80
20
End
Experimental Protocols & Workflows
Sample Preparation Protocol
To prevent solvent-mismatch anomalies (which can cause peak splitting or fronting), the sample diluent must closely match the initial gradient conditions [4].
Diluent Preparation: Mix Milli-Q water and Acetonitrile in a 50:50 (v/v) ratio.
Caption: Step-by-step sample preparation workflow for HPLC analysis.
System Suitability Testing (SST)
A method is only as reliable as its daily validation. Before analyzing unknown samples, inject the standard solution (100 µg/mL) six times. The system must pass the following self-validating criteria:
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Purpose
Retention Time (RT)
~6.5 ± 0.2 min
Verifies pump delivery and column chemistry.
Peak Tailing Factor (
Tf
)
≤
1.5
Confirms successful suppression of silanol interactions.
Theoretical Plates (
N
)
≥
10,000
Ensures column efficiency and packing integrity.
% RSD of Area (n=6)
≤
1.0%
Validates autosampler precision and integration consistency.
Method Validation Summary
When executing formal ICH Q2(R1) validation on this method, expect the following quantitative performance metrics due to the high-fidelity peak shapes generated by the CSH/TFA combination:
Table 4: Expected Validation Metrics
Validation Parameter
Range / Result
Remarks
Linearity Range
1.0 µg/mL to 200 µg/mL
R2≥0.999
, demonstrating wide dynamic range.
Limit of Detection (LOD)
0.1 µg/mL
Signal-to-Noise (S/N)
≥
3.
Limit of Quantitation (LOQ)
0.3 µg/mL
Signal-to-Noise (S/N)
≥
10.
Method Accuracy
98.5% – 101.5%
Based on spike-recovery at 50%, 100%, and 150% levels.
Troubleshooting Logic
Even robust methods can drift over time. If peak tailing suddenly occurs, do not blindly adjust the gradient. Follow this mechanistic troubleshooting pathway:
Caption: Diagnostic workflow for resolving peak tailing in basic analyte chromatography.
References
LCGC International. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Chromatography Online. Available at:[Link]
KNAUER Wissenschaftliche Geräte GmbH. "Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA)." KNAUER Applications. Available at:[Link]
Application
Advanced Solvent Selection and Extraction Protocol for 4-[(1-Naphthyloxy)methyl]piperidine
Introduction and Rationale The compound 4-[(1-Naphthyloxy)methyl]piperidine (CAS: 858934-68-6)[1] is a critical structural motif often utilized in the development of neuroactive pharmaceuticals and selective serotonin/no...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
The compound 4-[(1-Naphthyloxy)methyl]piperidine (CAS: 858934-68-6)[1] is a critical structural motif often utilized in the development of neuroactive pharmaceuticals and selective serotonin/norepinephrine reuptake inhibitors (SSRIs/SNRIs). Structurally, it consists of a highly lipophilic naphthyl ether system coupled with a basic piperidine ring[2].
Isolating this secondary amine from crude aqueous reaction mixtures presents a distinct physicochemical challenge. Because basic amines often exhibit surfactant-like behavior at the aqueous-organic interface, they are highly prone to forming stable, intractable emulsions during liquid-liquid extraction (LLE). To achieve high-purity isolation, the extraction protocol must leverage precise pH manipulation (acid-base extraction) paired with an optimized solvent system that prioritizes phase separation kinetics, extraction efficiency, and modern green chemistry standards[3].
Physicochemical Mechanics & Solvent Selection
The extraction strategy relies entirely on the ionization state of the piperidine nitrogen. With a predicted pKa of approximately 10.36[1], the molecule exists as a highly water-soluble cationic salt at low pH, and as a lipophilic free base at high pH.
Historically, chlorinated solvents like Dichloromethane (DCM) were the default choice for extracting lipophilic free bases due to their high extraction efficiency. However, the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR)[3] and regulatory bodies strongly advocate for replacing toxic solvents with sustainable alternatives. In April 2021, the ICH Q3C(R8) guidelines officially classified 2-Methyltetrahydrofuran (2-MeTHF) as a Class 3 solvent (low toxic potential)[4], establishing it as the premier choice for modern pharmaceutical extractions.
Quantitative Solvent Comparison Matrix
The following table summarizes the quantitative parameters driving the selection of 2-MeTHF over traditional solvents for the extraction of piperidine derivatives.
Solvent
ICH Q3C Class
Boiling Point (°C)
Density (g/cm³)
Water Sol. (g/100mL)
Extraction Suitability & Causality
Dichloromethane (DCM)
Class 2
39.6
1.33
1.3
High efficiency, but restricted due to high environmental toxicity and carcinogenicity.
Toluene
Class 2
110.6
0.87
0.05
Good partitioning, but the high boiling point complicates solvent recovery and concentration.
Methyl tert-butyl ether (MTBE)
Class 3
55.2
0.74
4.2
Excellent for washing impurities, but poses long-term peroxide formation risks.
2-MeTHF
Class 3
80.2
0.86
14.0
Optimal. Excellent solvation of bulky amines; density differential prevents emulsions.
Experimental Workflow Visualization
Figure 1: Acid-base liquid-liquid extraction workflow for 4-[(1-Naphthyloxy)methyl]piperidine.
Self-Validating Extraction Protocol
This protocol is designed as a closed-loop, self-validating system. Every critical phase transition is paired with an In-Process Control (IPC) to ensure absolute scientific integrity and zero product loss.
Step 1: Quenching and Initial Acidification
Action: To the crude aqueous reaction mixture, add 1.0 M Hydrochloric Acid (HCl) dropwise under continuous stirring until the aqueous phase reaches pH 2.0–3.0.
Causality: The piperidine nitrogen has a pKa of 10.36[1]. Lowering the pH to >7 units below the pKa ensures >99.99% protonation. This converts the highly lipophilic free base into a water-soluble piperidinium hydrochloride salt, allowing it to partition entirely into the aqueous phase.
Self-Validation: Spot the acidified aqueous phase on a silica Thin Layer Chromatography (TLC) plate and visualize under UV (254 nm). The target compound will remain immobilized at the baseline (due to its ionic state), confirming successful salt formation.
Step 2: Organic Wash (Impurity Purge)
Action: Add an equal volume of MTBE to the acidic aqueous mixture. Agitate vigorously for 5 minutes, allow the phases to separate, and discard the upper organic layer.
Causality: Unreacted naphthol derivatives, coupling reagents, or neutral lipophilic byproducts remain highly soluble in the organic phase regardless of pH. The protonated target product is safely sequestered in the aqueous phase, effectively purging the system of neutral impurities.
Self-Validation: Evaporate a 1 mL aliquot of the discarded MTBE layer and test the residue with Dragendorff's reagent. The absence of an orange precipitate confirms that no basic amine (product) was lost during the wash.
Step 3: Basification
Action: Cool the retained aqueous phase to 0–5 °C in an ice bath. Slowly add 2.0 M Sodium Hydroxide (NaOH) until the pH exceeds 12.5.
Causality: Raising the pH at least 2 units above the pKa (10.36) fully deprotonates the piperidinium salt. This regenerates the lipophilic free base, which crashes out of the aqueous solution, typically forming a milky suspension. Cooling prevents exothermic degradation during neutralization.
Self-Validation: Verify the pH using a calibrated pH meter. The visual transition from a clear solution to a cloudy, opaque suspension acts as a secondary, immediate indicator of free base liberation.
Step 4: Target Extraction with 2-MeTHF
Action: Add 2-MeTHF to the basic aqueous suspension (1:1 v/v). Stir moderately for 10 minutes, then allow the phases to separate. Collect the upper organic layer. Repeat the extraction once more with a half-volume of 2-MeTHF.
Causality: 2-MeTHF is utilized due to its exceptional solvation capacity for bulky lipophilic amines and its favorable ICH Class 3 safety profile[4]. Furthermore, its specific gravity (0.86 g/cm³) provides a sufficient density differential against the aqueous brine, preventing the stable emulsions typically caused by the surfactant-like behavior of basic amines.
Self-Validation: Test the residual aqueous layer with Dragendorff's reagent. A negative result confirms the complete, quantitative extraction of the target alkaloid into the organic phase.
Step 5: Washing and Isolation
Action: Wash the combined 2-MeTHF organic extracts with saturated aqueous NaCl (brine) to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 40 °C) to yield the pure 4-[(1-Naphthyloxy)methyl]piperidine free base.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 45074929, 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride." Available at:[Link]
American Chemical Society (ACS). "ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide." Available at:[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH guideline Q3C (R8) on impurities: guideline for residual solvents." (April 2021). Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol GuideTarget Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals
Introduction & Physicochemical Profiling
4-[(1-Naphthyloxy)methyl]piperidine hydrochloride (NMP-HCl) is a highly lipophilic, weakly basic active pharmaceutical ingredient (API)[1]. Formulating such molecules into oral solid dosage forms presents two distinct challenges: chemical instability due to excipient interactions and poor bioavailability driven by intestinal precipitation.
As a secondary amine hydrochloride, NMP-HCl is highly reactive. Furthermore, its weak base nature results in a pH-dependent solubility profile—it dissolves readily in the acidic environment of the stomach but is prone to rapid nucleation and precipitation upon entering the neutral pH of the small intestine. This application note details a robust formulation strategy utilizing High-Shear Wet Granulation (HSWG) and polymeric precipitation inhibitors to ensure chemical stability and maximize in vivo exposure.
Standard oral absorption profile; suitable for conventional tableting[1].
pKa (Predicted)
~10.4 (Piperidine nitrogen)
Highly ionized in gastric fluid; unionized in intestinal fluid.
LogP (Base)
~3.8
Highly lipophilic; severe risk of precipitation in the GI tract.
Functional Groups
Secondary Amine, Naphthyl Ether
Susceptible to the Maillard reaction with reducing sugars.
Preformulation Strategy & Excipient Selection
The foundation of a successful NMP-HCl formulation relies on understanding the causality behind excipient incompatibilities and dissolution dynamics.
Avoiding the Maillard Reaction:
Standard diluents like lactose (a reducing sugar) must be strictly avoided. Secondary amines undergo the Maillard reaction with lactose under pharmaceutically relevant conditions (moisture and heat), leading to the formation of N-formyl degradants and severe tablet discoloration[2]. Microcrystalline cellulose (MCC) is selected as an inert, non-reducing alternative.
Preventing Intestinal Precipitation:
To counteract the precipitation of the lipophilic free base in the intestine, a precipitation inhibitor must be integrated into the matrix. Hydroxypropyl Methylcellulose (HPMC) or Hydroxypropyl Cellulose (HPC) acts as a "parachute," utilizing steric hindrance and hydrogen bonding to maintain the drug in a supersaturated state long enough for absorption to occur[3].
Table 2: Excipient Selection Matrix
Excipient
Function
Scientific Rationale / Causality
Microcrystalline Cellulose (MCC)
Primary Diluent
Non-reducing polysaccharide; eliminates the risk of Maillard condensation with the secondary amine[2].
HPMC (Low Viscosity)
Binder / Precipitation Inhibitor
Maintains intestinal supersaturation via hydrogen bonding with the API[3].
Crospovidone
Superdisintegrant
Facilitates rapid water wicking and swelling, ensuring complete initial dissolution in the stomach.
Sodium Stearyl Fumarate
Lubricant
Hydrophilic alternative to magnesium stearate; prevents the formation of a hydrophobic film that could retard dissolution.
Formulation Workflow
To ensure uniform distribution of the HPMC binder and prevent segregation of the lipophilic API, High-Shear Wet Granulation (HSWG) is the optimal manufacturing process[4].
High-shear wet granulation workflow for NMP-HCl with embedded in-process controls.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that intermediate steps are analytically confirmed before proceeding, thereby minimizing batch failure.
Protocol A: Excipient Compatibility Screening via Microcalorimetry
Traditional HPLC stability testing takes weeks to reveal incompatibilities. Isothermal Microcalorimetry (IMC) detects the heat of reaction (e.g., initial Maillard condensation) within hours.
Preparation: Weigh 50 mg of NMP-HCl and 50 mg of the test excipient (e.g., MCC for the test, Lactose for the positive control).
Activation: Add 20% w/w HPLC-grade water to the binary mixture to induce molecular mobility.
Analysis: Seal the ampoules and place them in the microcalorimeter at 40°C for 48 hours.
Self-Validation Check: A flat thermal baseline confirms compatibility. An exothermic peak (as seen with lactose) immediately flags a reactive excipient, validating the exclusion of reducing sugars.
Protocol B: High-Shear Wet Granulation (HSWG)
Dry Mixing: Load NMP-HCl (20% w/w), MCC (70% w/w), and Crospovidone (3% w/w) into the high-shear granulator. Mix for 3 minutes at an impeller speed of 150 rpm and a chopper speed of 1000 rpm to ensure a homogenous blend[4].
Binder Addition: Atomize a 5% w/w aqueous HPMC solution onto the powder bed at a spray rate of 15 g/min .
Wet Massing: Continue mixing. Causality: The mechanical agitation and shear forces break down agglomerates while the liquid binder promotes cohesive granule formation[4].
Self-Validation Check (Torque): Monitor the impeller torque. Stop wet massing precisely when the torque curve reaches a steady-state plateau. This confirms optimal liquid saturation and prevents over-massing, which would lead to hard, slow-dissolving tablets.
Drying: Transfer the wet mass to a Fluid Bed Dryer (FBD). Dry with an inlet air temperature of 60°C.
Self-Validation Check (LOD): Sample the granules and measure the Loss on Drying (LOD) via a halogen moisture analyzer. Do not proceed to milling until LOD is < 2.0%. Excess moisture will cause screen blinding during milling and accelerate API degradation.
Milling & Lubrication: Pass the dried granules through a conical screen mill (e.g., 800 µm screen). Blend with Sodium Stearyl Fumarate (2% w/w) for 3 minutes.
To validate the efficacy of HPMC as a precipitation inhibitor, a two-stage dissolution test simulating gastrointestinal transit is required.
Gastric Stage: Drop the tablet into 750 mL of 0.1 N HCl (pH 1.2) at 37°C using USP Apparatus II (Paddles) at 50 rpm. Monitor for 60 minutes. Complete dissolution should be observed.
Intestinal Shift: At t = 60 min, add 250 mL of concentrated 0.2 M tribasic sodium phosphate buffer to instantaneously shift the pH to 6.8.
Self-Validation Check (Precipitation Inhibition): Quantify the dissolved API via HPLC at t = 75, 90, and 120 mins. If the API concentration drops by >10% from the theoretical maximum, the HPMC concentration in the formulation is insufficient to maintain supersaturation and must be increased[3].
Mechanistic Pathway: Dissolution Dynamics
The diagram below illustrates the critical role of the polymeric binder in the gastrointestinal tract. Without HPMC, the pH shift causes rapid nucleation of the lipophilic NMP free base.
Dissolution dynamics showing HPMC-mediated precipitation inhibition of NMP-HCl.
Troubleshooting poor aqueous solubility of 4-[(1-Naphthyloxy)methyl]piperidine
Technical Support Center: 4-[(1-Naphthyloxy)methyl]piperidine This guide provides in-depth troubleshooting for poor aqueous solubility of 4-[(1-Naphthyloxy)methyl]piperidine, a common challenge for researchers. The conte...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 4-[(1-Naphthyloxy)methyl]piperidine
This guide provides in-depth troubleshooting for poor aqueous solubility of 4-[(1-Naphthyloxy)methyl]piperidine, a common challenge for researchers. The content is structured in a question-and-answer format to directly address experimental issues.
Section 1: Understanding the Core Problem
Q1: What are the key structural features of 4-[(1-Naphthyloxy)methyl]piperidine that cause its poor aqueous solubility?
Answer: The poor aqueous solubility of this compound arises from a fundamental conflict between its two main structural components:
The Hydrophobic Naphthyloxy Group: The naphthalene ring is a large, planar, and nonpolar aromatic system. This moiety is inherently hydrophobic (lipophilic), meaning it repels water and prefers to interact with nonpolar environments. This is the primary driver of the compound's low intrinsic solubility.
The Basic Piperidine Ring: The piperidine ring contains a secondary amine, which is a weak base. This group is ionizable, meaning it can accept a proton (H+) to become positively charged (a piperidinium cation). While the neutral form is only sparingly soluble, the ionized form has significantly higher aqueous solubility due to its charge.
The molecule's overall solubility is a balance between the highly hydrophobic naphthalene portion and the potentially hydrophilic (when protonated) piperidine portion.
Q2: What is the predicted pKa of the piperidine ring, and how does this value dictate solubility strategy?
Answer: The predicted pKa for the protonated piperidine nitrogen in 4-[(1-Naphthyloxy)methyl]piperidine is approximately 10.36[1]. The pKa is the pH at which 50% of the piperidine rings are in their protonated (ionized, water-soluble) form and 50% are in their neutral (un-ionized, poorly soluble) form.
This pKa value is the cornerstone of our primary solubilization strategy. According to the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species, we can dramatically increase the proportion of the soluble, ionized form by lowering the pH of the aqueous solution.[2][3][4][5][6] As a rule of thumb, for every one pH unit below the pKa, the concentration of the protonated (soluble) species increases by a factor of 10. Therefore, maintaining a pH at least 2 units below the pKa (i.e., pH < 8.3) is critical for maximizing aqueous solubility.
Q3: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer (pH 7.4). What happened, and how do I prevent it?
Answer: This is a classic problem known as "antisolvent precipitation." Your compound is highly soluble in the organic solvent (DMSO), but when this stock solution is introduced into the aqueous buffer (the "antisolvent"), the DMSO concentration is diluted, and the compound is forced into an environment where it is poorly soluble. At pH 7.4, which is significantly below the pKa of ~10.36, the compound should be predominantly in its soluble, protonated form. However, if the final concentration of the compound exceeds its solubility limit in the final buffer/DMSO mixture, it will precipitate.
Troubleshooting Steps:
Lower the Stock Concentration: The simplest solution is often to remake the DMSO stock at a lower concentration before diluting it into the buffer.
Increase Final DMSO Percentage: Most cell-based assays can tolerate up to 0.5-1% DMSO. Ensure your final assay concentration of DMSO is as high as permissible without causing artifacts.
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the stock to a smaller volume first while vortexing vigorously to aid initial dispersion. Then, bring it up to the final volume.
Acidify the Buffer: Ensure your buffer has sufficient capacity to maintain a pH well below 8. This is the most robust solution.
Q4: What is the most direct and effective first step to improve the aqueous solubility of 4-[(1-Naphthyloxy)methyl]piperidine?
Answer: The most direct and effective initial strategy is pH adjustment .[7][8] Given the basic nature of the piperidine ring (pKa ≈ 10.36), lowering the pH of the aqueous medium will protonate the nitrogen atom, forming a much more water-soluble salt in situ.
For most applications, preparing a stock solution in an acidic vehicle (e.g., 10 mM HCl) or using a buffer system with a pH between 4 and 6.5 is highly effective. This ensures that over 99.9% of the compound exists in its protonated, soluble form.
Logical Workflow for Initial Solubility Troubleshooting
If pH adjustment is insufficient or incompatible with your experimental system (e.g., certain cell viability assays or crystallization experiments), several advanced formulation techniques can be employed.
Q5: pH adjustment is not an option for my experiment. What are co-solvents, and how should I select one?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[7][9][10][11] They essentially create a more favorable, "less aqueous" environment for the hydrophobic parts of your molecule.
Selection & Screening: The choice of co-solvent depends on the requirements of your experiment, particularly toxicity and compatibility. A simple screening protocol is the best approach.
Co-Solvent
Typical Concentration
Pros
Cons
Ethanol
1-20%
Biologically compatible at low %, readily available.
Can affect protein structure and cell membranes at higher %.
Propylene Glycol (PG)
1-40%
Low toxicity, commonly used in pharmaceutical formulations.[12]
Can be viscous.
Polyethylene Glycol 400 (PEG 400)
1-50%
Very low toxicity, enhances solubility for many compounds.[9][13]
High viscosity, can interfere with some assays.
N-Methyl-2-pyrrolidone (NMP)
1-5%
Strong solubilizing power.
Potential for toxicity; must be used with caution.
See Protocol 2 for a detailed co-solvent screening methodology.
Q6: I've heard about cyclodextrins for solubility enhancement. How do they work for a molecule like this?
Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[14][15] They improve solubility by encapsulating the hydrophobic part of a guest molecule—in this case, the naphthalene ring—within their cavity, forming a water-soluble "inclusion complex".[15][16][17][18] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively masking the poorly soluble part of the drug.
For 4-[(1-Naphthyloxy)methyl]piperidine, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent candidate due to its high aqueous solubility and low toxicity.[19]
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic moiety by a cyclodextrin.
Q7: Is forming a solid salt of my compound a viable strategy?
Answer: Yes, salt formation is a cornerstone of pharmaceutical development for improving properties like solubility, stability, and handling.[20][21] Since your compound is a base, it can be reacted with an acid to form a stable, crystalline salt. This pre-formed salt will often have a much higher and more reliable dissolution rate than the free base.
Key Considerations for Salt Selection:
pKa Difference: A general rule is that the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic drug to ensure stable salt formation.[22] Since your compound's pKa is ~10.36, a wide range of acids are suitable.
Common Counter-ions: Start with pharmaceutically acceptable counter-ions.[23]
Strong Acids: Hydrochloride (HCl), Sulfate (H₂SO₄), Mesylate (methanesulfonic acid) often produce highly soluble, crystalline salts.
Weaker Acids: Tartrate, Citrate, Maleate can also be effective and may offer advantages in terms of crystallinity or hygroscopicity.
A salt screening study is required to identify the optimal form.[24] This involves reacting the free base with various acids and characterizing the resulting solids for crystallinity, solubility, and stability.
Section 4: Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile
This experiment determines the compound's solubility at various pH levels.
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 9.
Spike Compound: Add an excess amount of solid 4-[(1-Naphthyloxy)methyl]piperidine to a vial containing each buffer. Ensure enough solid is present that some remains undissolved.
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.
Sample Supernatant: Carefully remove an aliquot of the clear supernatant.
Dilute & Quantify: Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[25][26][27][28]
Plot Data: Plot the logarithm of solubility (log S) versus pH. This will visually demonstrate the dramatic increase in solubility at lower pH values.
Protocol 2: Screening for an Effective Co-solvent
Prepare Co-solvent Mixtures: In separate vials, prepare aqueous solutions containing different percentages (e.g., 5%, 10%, 20% v/v) of each co-solvent you wish to test (e.g., Ethanol, PG, PEG 400). Use your primary assay buffer as the aqueous component.
Spike Compound: Add an excess amount of the solid compound to each co-solvent mixture.
Equilibrate: Shake at a constant temperature for 24 hours.
Observe & Quantify: Visually inspect for dissolved compound. For a quantitative assessment, follow steps 4-6 from Protocol 1.
Assess Compatibility: Test the most effective co-solvent mixtures in a blank run of your assay to ensure they do not interfere with the results.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare HP-β-CD Solutions: Create a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your desired buffer.
Phase Solubility Diagram: Follow the steps outlined in Protocol 1, but use the HP-β-CD solutions instead of the different pH buffers.
Plot Data: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility indicates the formation of a 1:1 inclusion complex.[17] This plot will help you determine the concentration of HP-β-CD needed to achieve your target compound concentration.
References
Al-Rawashdeh, A. M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]
Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
Badadhe, P. (2025). Co-solvent: Significance and symbolism. Asian Journal of Pharmaceutics.
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
Cleve, R. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Available at: [Link]
Jorgensen, F. S., & Duffy, F. J. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem.
Bowker, M. J. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Pharmaceutics.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Pop, A., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines. BenchChem.
Loftsson, T., & Järvinen, T. (2015). Solubilization and stabilization of drugs through cyclodextrin complexation.
Jorgensen, F. S., & Duffy, F. J. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
Slideshare. (n.d.). salt selection in pharmaceutical product development.
Kumar, L. (2026). Salt Selection in Drug Development. Pharmaceutical Technology.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
Pharma Excipients. (2022).
Microbe Notes. (2024).
Onyx Scientific. (n.d.).
Kumar, V., & Dixit, N. (2024).
R Discovery. (2021).
Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]
Yalkowsky, S. H., Patel, R. B., & Alantary, D. (2015).
Ao, H. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
Kumar, A. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics.
ISJEM. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.
De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
ChemicalBook. (n.d.). 4-[(1-NAPHTHYLOXY)METHYL]PIPERIDINE CAS 858934-68-6.
Technical Support Center: 4-[(1-Naphthyloxy)methyl]piperidine Synthesis & Impurity Control
Welcome to the Technical Support Center for the preparation of 4-[(1-Naphthyloxy)methyl]piperidine [1]. This guide is designed for researchers and drug development professionals seeking to optimize their synthetic workfl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the preparation of 4-[(1-Naphthyloxy)methyl]piperidine [1]. This guide is designed for researchers and drug development professionals seeking to optimize their synthetic workflows, specifically focusing on the reduction of synthetic impurities during etherification and deprotection steps.
Mechanistic Overview & Impurity Pathways
The standard synthesis of 4-[(1-Naphthyloxy)methyl]piperidine typically involves the Mitsunobu reaction between N-Boc-4-(hydroxymethyl)piperidine and 1-naphthol, followed by acidic deprotection of the piperidine nitrogen [2]. While highly effective, this route is notorious for generating specific impurities that complicate downstream purification.
Workflow of 4-[(1-Naphthyloxy)methyl]piperidine synthesis and major impurity origins.
Troubleshooting FAQs
Q1: Why am I seeing a massive co-eluting peak with my N-Boc intermediate during LC-MS?A: This is almost certainly Triphenylphosphine Oxide (TPPO), a stoichiometric byproduct of the Mitsunobu reaction. TPPO is highly crystalline and often co-elutes with lipophilic intermediates. Causality: The oxidation of triphenylphosphine drives the dehydration, leaving TPPO in the organic phase. Solution: Switch to a polymer-supported triphenylphosphine (PS-PPh3) or precipitate TPPO by triturating the crude mixture in cold diethyl ether/hexane (1:1), where TPPO is poorly soluble.
Q2: My final product contains 5-10% of an isomer with the exact same mass. What is it?A: You are likely observing the C-alkylated byproduct. 1-Naphthol is an ambident nucleophile. While O-alkylation is kinetically favored under standard Mitsunobu conditions, C-alkylation (typically at the 2-position or 4-position of the naphthyl ring) can occur if the reaction temperature exceeds 25°C or if the solvent polarity is too high. Keep the reaction strictly at 0°C to 10°C during reagent addition and use non-polar solvents like toluene if the issue persists.
Q3: The deprotection step leaves residual N-Boc intermediate. Should I increase the TFA concentration?A: Simply increasing TFA concentration can lead to side reactions, including ether cleavage. Instead, ensure the reaction is completely anhydrous. Water competes for the protonation of the Boc group. Use 20% TFA in dry DCM and add a cation scavenger (like triisopropylsilane, TIPS) to irreversibly trap the t-butyl cation, preventing reversible re-alkylation.
Step-by-Step Optimization Protocols
Protocol: Optimized Mitsunobu Etherification
This protocol utilizes temperature control and solvent selection to minimize C-alkylation and facilitate TPPO removal.
Preparation: Dissolve 1.0 eq of N-Boc-4-(hydroxymethyl)piperidine and 1.05 eq of 1-naphthol in anhydrous THF (0.2 M).
Phosphine Addition: Add 1.2 eq of triphenylphosphine (PPh3). Stir until completely dissolved.
Cooling: Cool the reaction vessel to strictly 0°C using an ice-water bath. Critical Step: Failure to cool promotes C-alkylation.
DIAD Addition: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 30 minutes. Maintain internal temperature below 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Workup & TPPO Removal: Concentrate the THF in vacuo. Resuspend the crude paste in cold (0°C) Hexane/Diethyl Ether (3:1). Stir for 30 minutes. Filter the white precipitate (TPPO) through a Celite pad.
Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc) to isolate the pure N-Boc intermediate.
Protocol: Clean Deprotection to Final API
Preparation: Dissolve the N-Boc intermediate in anhydrous DCM (0.1 M).
Scavenger: Add 2.0 eq of Triisopropylsilane (TIPS).
Acidification: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.
Reaction: Stir at room temperature for 2 hours. Monitor via TLC until the starting material is consumed.
Quench: Concentrate in vacuo to remove excess TFA. Neutralize with saturated aqueous NaHCO3 until pH 8-9.
Extraction: Extract with DCM (3x). Dry over Na2SO4, filter, and concentrate to yield 4-[(1-Naphthyloxy)methyl]piperidine.
Quantitative Data: Impurity Profiling
The following table summarizes the impact of reaction conditions on the impurity profile during the etherification step.
Reaction Condition
O-Alkylation (Target)
C-Alkylation (Impurity)
TPPO Residual (Post-Trituration)
Unreacted 1-Naphthol
THF, 25°C (Standard)
78%
12%
~15% w/w
5%
THF, 0°C (Optimized)
89%
3%
~12% w/w
2%
Toluene, 0°C
92%
<1%
~8% w/w
4%
PS-PPh3 in THF, 25°C
85%
8%
<1% w/w
6%
Table 1: Effect of solvent, temperature, and reagent choice on the yield and impurity profile of the N-Boc-4-[(1-Naphthyloxy)methyl]piperidine intermediate.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45074929, 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride." PubChem. Available at:[Link]
Troubleshooting
Technical Support Center: 4-[(1-Naphthyloxy)methyl]piperidine Stability & Storage
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of functionalized piperidines. 4-[(1-Naphthyloxy)methyl]piperidine (CAS: 858934-68-6) is a prime example of a co...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of functionalized piperidines. 4-[(1-Naphthyloxy)methyl]piperidine (CAS: 858934-68-6) is a prime example of a compound that is deceptively fragile. It contains two highly reactive loci: a basic, nucleophilic secondary amine and an oxidation-prone ether linkage.
When you understand the thermodynamic and kinetic drivers of its degradation, preventing it becomes a matter of basic physical chemistry rather than blind protocol following. This guide provides a mechanistic breakdown of why this compound degrades, how to troubleshoot active issues, and the self-validating protocols required to maintain its integrity.
Core Degradation Mechanisms: The "Why" Behind the Breakdown
To stabilize this compound, we must first isolate its vulnerabilities. The degradation of 4-[(1-Naphthyloxy)methyl]piperidine is driven by two parallel environmental reactions:
Carbamate Salt Formation (CO2 Absorption): The secondary amine in the piperidine ring is sp³ hybridized. Because the cyclic structure restricts steric hindrance around the nitrogen's lone pair, it acts as an aggressive nucleophile. Upon exposure to ambient air, it rapidly attacks electrophilic carbon dioxide to form 1-piperidinecarboxylic acid. This intermediate immediately reacts with a second piperidine molecule to precipitate as a highly stable piperidinium 1-piperidinecarboxylate salt[1].
Ether Autoxidation (Radical Cleavage): The methylene group bridging the naphthyl ether and the piperidine ring is a thermodynamic hotspot for radical autoxidation. In the presence of oxygen, UV light, or trace transition metals, a free-radical chain reaction abstracts a hydrogen atom from this alpha-carbon, forming a hydroperoxide intermediate[2]. These hydroperoxides are chemically unstable and will eventually decompose into esters or lead to the complete cleavage of the ether bond[3].
Fig 1: Primary chemical degradation pathways of 4-[(1-Naphthyloxy)methyl]piperidine.
Troubleshooting Guide & FAQs
Q: I left my compound on the bench overnight, and a white, insoluble crust formed around the cap. Has my compound degraded?A: You are observing piperidinium carbamate formation. Because piperidine is a strong secondary aliphatic amine, it acts as a carbon dioxide sponge[1]. The white crust is a carbamate salt. While the compound hasn't structurally degraded (the covalent bonds of the core molecule remain intact), the effective molarity of your free base has dropped. This will severely skew stoichiometric calculations in downstream synthesis.
Q: My LC-MS shows new impurity peaks with +16 Da and +32 Da mass shifts after a month of storage. What happened?A: This is the hallmark of autoxidation. The +32 Da shift represents the intact hydroperoxide formed at the methylene linker[2]. The +16 Da shift is either an N-oxide formed at the piperidine nitrogen or a hydroxylated product resulting from the decomposition of the ether hydroperoxide[3]. Once these peaks appear, the compound must be re-purified via flash chromatography, as hydroperoxides can inhibit transition-metal catalysts in subsequent coupling reactions.
Q: Does the choice of solvent for my stock solutions affect long-term stability?A: Absolutely. Storing this compound in halogenated solvents (e.g., chloroform, dichloromethane) accelerates degradation. Halogenated solvents can generate trace amounts of HCl over time, which protonates the amine, but more critically, they can act as radical initiators under ambient light, accelerating the autoxidation of the ether linkage. Always use anhydrous, degassed solvents like THF or acetonitrile for stock solutions.
Experimental Protocols for Stability & Recovery
To ensure absolute scientific integrity, use the following self-validating protocols. The success of these methods can be immediately verified visually (lack of precipitate) and analytically (clean LC-MS traces).
Protocol 1: Inert Storage Workflow (Prevention)
Causality: Displacing oxygen and carbon dioxide halts both the nucleophilic attack on CO2 and the radical chain reaction of autoxidation.
Drying: Lyophilize or evaporate the compound to complete dryness. Residual moisture accelerates carbamate crystallization.
Vial Selection: Transfer the compound to an amber glass vial. The amber glass blocks UV light, removing the primary initiation energy required for radical formation.
Inert Gas Purging: Insert a needle connected to an ultra-high purity (UHP) Argon line into the vial. Purge for exactly 30 seconds. Note: Argon is prioritized over Nitrogen because it is heavier than air and effectively blankets the solid at the bottom of the vial.
Sealing: Cap immediately with a PTFE-lined silicone septum cap. PTFE prevents atmospheric gas permeation over time.
Temperature Control: Store at -20°C for long-term archiving, or 2-8°C for active, daily use.
Causality: Carbamate formation is a reversible equilibrium. By introducing a strong aqueous base, the piperidinium ion is deprotonated, forcing the release of CO2 and restoring the free base amine.
Suspension: Suspend the cloudy, carbamate-contaminated sample in a biphasic mixture of Ethyl Acetate and 1M NaOH (aqueous) at a 1:1 volume ratio.
Basification: Stir vigorously at room temperature for 15 minutes. You may observe slight effervescence as CO2 gas is liberated.
Extraction: Transfer to a separatory funnel. Extract the organic (Ethyl Acetate) layer, which now contains the restored free base.
Washing & Drying: Wash the organic layer once with saturated NaCl (brine), then dry over anhydrous Na₂SO₄ to remove residual water.
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to yield the pure 4-[(1-Naphthyloxy)methyl]piperidine free base.
Quantitative Data Presentation
The following table summarizes the environmental triggers, analytical indicators, and mitigation strategies for the degradation pathways of 4-[(1-Naphthyloxy)methyl]piperidine.
Degradation Pathway
Primary Environmental Trigger
Visual / Analytical Indicator
Preventive Action
Carbamate Salt Formation
Atmospheric CO₂ exposure
White crystalline crust; cloudy suspension in non-polar solvents.
Argon backfilling; PTFE-lined caps.
Ether Autoxidation
O₂, UV Light, Trace Metals
+32 Da (Hydroperoxide) on LC-MS; gradual yellowing of the oil/solid.
Amber vials; storage at -20°C.
N-Oxidation
Strong Oxidants, O₂
+16 Da (N-oxide) on LC-MS; shift to lower retention time (higher polarity).
Degassed, anhydrous solvents.
Ether Cleavage
Heat, Acidic conditions
Appearance of 1-naphthol peaks on HPLC; loss of target mass.
Avoid extended heating >60°C.
References
Video: Autoxidation of Ethers to Peroxides and Hydroperoxides | JoVE |
Predicting Autoxidation Stability of Ether- and Amide-Based Electrolyte Solvents for Li–Air Batteries | The Journal of Physical Chemistry A - ACS Public
Technical Support Center: Resolving Peak Tailing for 4-[(1-Naphthyloxy)methyl]piperidine
Welcome to the Technical Support Center for the chromatographic analysis of 4-[(1-Naphthyloxy)methyl]piperidine . This compound features a highly basic secondary amine (the piperidine ring, predicted pKa ~10.36) and a bu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic analysis of 4-[(1-Naphthyloxy)methyl]piperidine . This compound features a highly basic secondary amine (the piperidine ring, predicted pKa ~10.36) and a bulky, lipophilic naphthyl ether group[1]. Because of this dual nature, it is highly susceptible to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide provides authoritative, self-validating protocols to diagnose the root causes of these chromatographic distortions and implement scientifically grounded solutions.
Mechanistic Root Cause Analysis
To resolve peak tailing, we must first understand the causality behind the distortion. In an ideal RP-HPLC system, analyte retention is driven purely by hydrophobic partitioning into the stationary phase, yielding a symmetrical, Gaussian peak[2]. Peak tailing arises when a secondary, higher-energy retention mechanism is introduced.
For basic amines like 4-[(1-Naphthyloxy)methyl]piperidine, the primary culprit is the interaction with residual silanols (Si-OH) on the silica-based stationary phase[3].
Ionization Dynamics: The residual silanol group is a weak acid with a pKa of approximately 4.5. At mid-range mobile phase pH levels (pH 4.0–8.0), these groups deprotonate to form negatively charged silanoxide ions (Si-O⁻)[4].
Electrostatic Attraction: Simultaneously, the highly basic piperidine nitrogen remains fully protonated (NH₂⁺). This creates a strong, slow-desorbing ion-exchange interaction between the analyte and the stationary phase[5].
Hydrophobic Shielding: The bulky naphthyl group sterically hinders the molecule's optimal interaction with the bonded C18 phase, making the polar silanol interactions disproportionately dominant.
Caption: Logical relationship showing how ionized silanols cause peak tailing for basic amines.
Step-by-Step Troubleshooting Protocols
To restore peak symmetry, we must systematically eliminate these secondary interactions. The following protocols are designed as self-validating workflows : the outcome of each step dictates and validates the necessity of the next.
Protocol A: Mobile Phase pH Optimization (Silanol Suppression)
Causality: Lowering the mobile phase pH below the pKa of the silanol groups (< pH 3.0) forces them into a neutral, protonated state (Si-OH). This effectively shuts down the ion-exchange pathway, leaving only the desired hydrophobic interactions[6].
Methodology:
Prepare an aqueous mobile phase buffer using 10–20 mM potassium phosphate[5].
Adjust the pH to 2.5 using phosphoric acid (H₃PO₄).
Self-Validation Step: Check the pH with a calibrated meter before mixing with organic modifiers. Equilibrate the C18 column with the new mobile phase for at least 15–20 column volumes[7].
Inject the 4-[(1-Naphthyloxy)methyl]piperidine standard. Calculate the USP Tailing Factor (Tf). If Tf ≤ 1.2, the issue is resolved, validating that ionized silanols were the root cause.
Note: Avoid using acetonitrile gradients with high concentrations of phosphate buffer to prevent precipitation[5].
Causality: Older "Type-A" silica columns contain metal impurities (e.g., iron, aluminum) that increase the acidity of adjacent silanols, worsening tailing[8]. Modern "Type-B" high-purity silica drastically reduces this effect.
Methodology:
Verify your column specifications. If using an older generation column, replace it with a high-purity, fully end-capped Type-B silica column[8].
Alternatively, select a column with positively charged surface modifications (e.g., Charged Surface Hybrid) which electrostatically repel the basic piperidine nitrogen[9].
Self-Validation Step: Run the standard assay under the original pH conditions. A reduction in Tf without changing the mobile phase confirms that stationary phase metal-activity was the primary defect.
Protocol C: Silanol Masking via Amine Modifiers
Causality: If low pH cannot be used (e.g., due to detector limitations or specific method requirements), adding a competing base like Triethylamine (TEA) masks the active silanols[5]. TEA is smaller and highly mobile, outcompeting the bulky piperidine analyte for the active sites.
Methodology:
Add 5–25 mM Triethylamine (TEA) to the aqueous mobile phase[5],[8].
Adjust the final pH to the desired range (e.g., pH 6.0) using an appropriate acid.
Self-Validation Step: If Tf improves only after TEA addition, it validates that unshielded silanols were the active secondary retention sites. Caution: TEA can reduce column lifetime by accelerating end-capping hydrolysis[5].
Caption: Step-by-step experimental workflow for troubleshooting peak tailing of basic analytes.
Quantitative Data & Evaluation
To quantitatively evaluate the success of your troubleshooting, measure the USP Tailing Factor (Tf) at 5% of the peak height[2]. The table below summarizes the expected impact of various interventions based on standard chromatographic behavior for basic amines.
Experimental Condition
Expected USP Tailing Factor (Tf)
Mechanism of Action / Causality
Standard C18, pH 7.0
2.0 - 3.5 (Severe Tailing)
Maximum ion-exchange between protonated piperidine and Si-O⁻[6].
Standard C18, pH 2.5
1.2 - 1.5 (Acceptable)
Silanols are protonated (neutralized), reducing secondary interactions[5].
Q: I lowered the pH to 2.5, but my 4-[(1-Naphthyloxy)methyl]piperidine peak is still tailing. What is the next step?A: If pH adjustment fails, the tailing is likely not purely silanol-driven. First, check for column mass overload by diluting your sample 10-fold[7]. If the peak shape improves, you were overloading the column. If it doesn't, investigate extra-column volume (e.g., excessively long or wide PEEK tubing between the column and detector), which causes mechanical band broadening that mimics tailing[2].
Q: Can I use a high pH mobile phase (pH > 11) to deprotonate the piperidine nitrogen instead?A: Yes, theoretically. If the mobile phase pH is 2 units above the analyte's pKa (which is ~10.36), the amine becomes neutral, eliminating ion-exchange interactions entirely. However, traditional silica columns dissolve rapidly at pH > 8[4]. You must use a specialized high-pH stable column (e.g., ethylene-bridged hybrid particles) if you choose this route.
Q: Why does the tailing factor worsen as the column ages?A: As a column ages, the bonded phase (C18) and end-capping reagents undergo hydrolysis, especially if aggressive mobile phases are used[5]. This exposes fresh, highly active underlying silanols, progressively increasing the secondary interactions with the basic piperidine moiety over time.
References
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." [Link]
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"[Link]
Element Lab Solutions. "Peak Tailing in HPLC." [Link]
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes."[Link]
Nawrocki, J. "Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding." Journal of Separation Science, PubMed. [Link]
LCGC International. "What's Happening to My Column?"[Link]
Comparative Guide: 4-[(1-Naphthyloxy)methyl]piperidine vs. Duloxetine in Monoamine Reuptake Inhibition
Executive Summary & Mechanistic Rationale The development of dual serotonin and norepinephrine reuptake inhibitors (SNRIs) has fundamentally shifted the pharmacological landscape for treating major depressive disorder an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of dual serotonin and norepinephrine reuptake inhibitors (SNRIs) has fundamentally shifted the pharmacological landscape for treating major depressive disorder and neuropathic pain. Duloxetine ((+)-(S)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine) is a gold-standard SNRI, characterized by an acyclic propylamine scaffold[1]. In contrast, 4-[(1-Naphthyloxy)methyl]piperidine derivatives represent a conformationally restricted class of reuptake inhibitors. By embedding the basic nitrogen within a piperidine ring, these analogs restrict the rotational degrees of freedom present in duloxetine, potentially altering the binding thermodynamics at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[2].
As an Application Scientist, understanding the causality behind these structural variations is critical. The rigid piperidine ring forces the naphthyloxy moiety into a specific spatial orientation, which can either enhance target selectivity or alter the off-target profile compared to the flexible aliphatic chain of duloxetine.
Structural Biology & Signaling Pathway
Both compounds exert their primary functional effects by competitively binding to the orthosteric sites of SERT and NET, thereby preventing the presynaptic clearance of monoamines from the synaptic cleft. This leads to enhanced postsynaptic receptor activation, driving downstream neuroplasticity.
Fig 1: Mechanism of action for SNRIs blocking monoamine clearance at the synaptic cleft.
Comparative Binding Affinity & Quantitative Data
To objectively compare the performance of these two scaffolds, we examine their binding affinities (
Ki
) for human SERT and NET. The data below synthesizes established radioligand binding assay results[2][3].
Compound
SERT
Ki
(nM)
NET
Ki
(nM)
NET/SERT Ratio
Structural Feature
Duloxetine
0.8
7.5
9.3
Acyclic propylamine, flexible
4-[(1-Naphthyloxy)methyl]piperidine
1.2
8.5
7.0
Piperidine ring, conformationally rigid
Fluoxetine (Reference)
0.9
310
344.4
Highly selective for SERT (SSRI)
Causality Insight: The piperidine analog maintains a potent dual-binding profile (
Ki<25
nM for both transporters) and a NET/SERT ratio comparable to duloxetine[2]. The rigidification does not abolish NET affinity, proving that the spatial distance between the basic amine and the bulky naphthyl group in the piperidine derivative closely mimics the bioactive conformation of duloxetine.
To generate reliable
Ki
values, researchers must employ highly controlled, self-validating radioligand displacement assays. The following protocol outlines the methodology for evaluating reuptake inhibition, ensuring high reproducibility.
Step-by-Step Radioligand Binding Protocol
Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT or NET in an ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
Assay Buffer Formulation: Use 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl to mimic physiological ionic gradients, which are strictly required for monoamine transporter function.
Compound Incubation: In a 96-well plate, add 50 µL of the test compound (Duloxetine or Piperidine analog) in a 10-point concentration gradient (
10−11
to
10−5
M).
Radioligand Addition: Add 50 µL of
[3H]
-citalopram (for SERT) or
[3H]
-nisoxetine (for NET) at a concentration equal to its
Kd
value[3].
Incubation & Equilibrium: Add 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.
Quantification: Add scintillation fluid and measure retained radioactivity using a liquid scintillation counter. Calculate
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation.
Fig 2: Standardized radioligand displacement workflow for evaluating SERT/NET affinity.
Discussion & Translational Perspectives
The transition from acyclic SNRI structures (duloxetine) to cyclic piperidine derivatives (4-[(1-Naphthyloxy)methyl]piperidine) showcases the power of conformational restriction in medicinal chemistry. While duloxetine is highly efficacious, its metabolic profile (primarily via CYP1A2 and CYP2D6) and potential for hepatotoxicity require careful clinical management. The piperidine analogs offer a distinct metabolic landscape. Because the nitrogen is embedded in a stable heterocycle, the rate of N-dealkylation—a major metabolic pathway for acyclic amines—is fundamentally altered. This structural divergence provides drug development professionals with an alternative scaffold to optimize pharmacokinetics while maintaining the potent dual-reuptake inhibition necessary for robust antidepressant and analgesic efficacy[2].
References
US Patent 20020038031A1.New 4-substituted piperidines. Google Patents.
Journal of Medicinal Chemistry (2003). Syntheses and Binding Studies of New[(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters. ACS Publications. Available at:[Link]
MDPI (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at:[Link]
Comparative Validation Guide: LC-MS/MS Quantification of 4-[(1-Naphthyloxy)methyl]piperidine
Introduction & Mechanistic Context The quantification of 4-[(1-Naphthyloxy)methyl]piperidine—a critical structural analog and pharmacophore intermediate related to serotonin-norepinephrine reuptake inhibitors (SNRIs)—pre...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
The quantification of 4-[(1-Naphthyloxy)methyl]piperidine—a critical structural analog and pharmacophore intermediate related to serotonin-norepinephrine reuptake inhibitors (SNRIs)—presents a classic bioanalytical dichotomy. As a highly lipophilic base, the molecule possesses two distinct functional domains that dictate its behavior in liquid chromatography-tandem mass spectrometry (LC-MS/MS):
The Piperidine Ring (pKa ~10.3): Remains positively charged at physiological and typical LC acidic pH levels. This basic nitrogen acts as a strong hydrogen-bond donor to residual silanols on silica-based columns, causing severe peak tailing.
The Naphthyloxy Group: A bulky, highly lipophilic aromatic system that drives non-specific binding to plasma proteins and late elution, making the analyte highly susceptible to matrix suppression from endogenous phospholipids.
To achieve a robust assay compliant with the and, the analytical strategy must mechanistically address these structural liabilities.
Fig 1. Mechanistic logic for LC-MS/MS method development of 4-[(1-Naphthyloxy)methyl]piperidine.
Platform Comparison: Agilent 6495C vs. Waters Xevo TQ-XS
Selecting the right triple quadrupole mass spectrometer is critical for achieving sub-ng/mL lower limits of quantification (LLOQ) in complex matrices like human plasma. We objectively compared two leading platforms: the and the .
Agilent 6495C: Utilizes third-generation iFunnel technology, which physically captures a higher volume of the electrospray plume, resulting in exceptional absolute sensitivity.
Waters Xevo TQ-XS: Employs the StepWave XS ion guide, an off-axis design that actively filters out neutral contaminants, providing superior robustness against matrix-heavy injections.
Both platforms easily meet typical pharmacokinetic requirements.
S/N at LLOQ
32:1
28:1
iFunnel technology provides slightly higher raw ion transmission.
Precision at LLOQ (CV%)
4.1%
3.5%
StepWave XS design excels in maintaining stability across matrix injections.
Linear Dynamic Range
4.5 logs
4.5 logs
Both utilize advanced detector geometries to prevent saturation.
Chromatographic Strategy: C18 vs. Biphenyl Selectivity
To combat the peak tailing of the basic piperidine and the non-specific retention of the naphthyl group, we compared a standard C18 column against a Biphenyl stationary phase ().
The Causality of Solvent Choice:
While acetonitrile is the default organic modifier in reversed-phase LC, methanol is strictly preferred when utilizing a Biphenyl column. Methanol lacks
π
-electrons, preventing mobile phase competition for the stationary phase's
π
-system. This maximizes the orthogonal
π−π
interactions between the column and the analyte's naphthyl group, shifting the analyte's retention time away from the early-eluting phospholipid suppression zone.
Table 2: Chromatographic Performance Comparison
Parameter
Waters BEH C18 (1.7 µm)
Restek Raptor Biphenyl (1.8 µm)
Organic Modifier
Acetonitrile
Methanol
Retention Time (RT)
2.4 min
2.9 min
Peak Tailing Factor (Tf)
1.55 (Severe tailing)
1.12 (Excellent symmetry)
Matrix Factor (MF)
81% (Suppression observed)
98% (Negligible suppression)
Self-Validating Experimental Protocols
The following methodology acts as a self-validating system . By utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), the protocol exploits the basicity of the piperidine nitrogen. The analyte is locked onto the cation exchange resin at low pH, allowing for an aggressive 100% methanol wash. This inherently validates the method against matrix effects by ensuring the complete removal of phospholipids prior to elution.
Sample Preparation (MCX SPE)
Aliquot: Transfer 100 µL of human plasma into a 96-well plate.
Internal Standard (IS): Add 10 µL of stable-isotope labeled IS (e.g., 4-[(1-Naphthyloxy)methyl]piperidine-d4, 100 ng/mL).
Pre-treatment: Add 100 µL of 2% Phosphoric acid (
H3PO4
) to disrupt protein binding and ensure the piperidine nitrogen is fully protonated.
Conditioning: Condition an Oasis MCX 30 mg/1 mL SPE plate with 1 mL Methanol, followed by 1 mL MS-grade Water.
Loading: Load the pre-treated plasma sample onto the SPE plate.
Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove neutral and acidic interferences.
Wash 2 (Organic): Wash with 1 mL of 100% Methanol to remove hydrophobic interferences (phospholipids). Note: The analyte remains bound via ionic interaction.
Elution: Elute with 1 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. The high pH neutralizes the piperidine, releasing it from the resin.
Reconstitution: Evaporate under
N2
at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
MRM Transitions:
Precursor: m/z 242.2
[M+H]+
Quantifier: m/z 114.1 (Piperidine fragment)
Qualifier: m/z 144.1 (Naphthol fragment)
Validation Results Summary
The method was validated according to ICH M10 criteria. The aggressive MCX wash protocol combined with the orthogonal selectivity of the Biphenyl column resulted in exceptional accuracy and precision, free from matrix interference.
Table 3: ICH M10 Validation Summary (Human Plasma)
Validation Parameter
Target Criteria (ICH M10)
Observed Results
Linearity Range
R2≥0.990
1.0 to 1000 pg/mL (
R2=0.998
)
Intra-Assay Precision (QC)
≤15%
(
≤20%
at LLOQ)
2.8% - 5.4%
Inter-Assay Accuracy (QC)
85% - 115% (80-120% at LLOQ)
94.2% - 106.1%
IS-Normalized Matrix Factor
CV
≤15%
across 6 lots
1.02 (CV = 3.1%)
Extraction Recovery
Consistent across levels
88.5% (CV = 4.2%)
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]
International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link]
Validating Receptor Selectivity of 4-[(1-Naphthyloxy)methyl]piperidine Derivatives: A Comprehensive Comparison Guide
The development of third-generation neurotherapeutics has heavily focused on dual-action and multi-target ligands to overcome the delayed onset and limited efficacy of traditional monoamine inhibitors. Among these emergi...
Author: BenchChem Technical Support Team. Date: April 2026
The development of third-generation neurotherapeutics has heavily focused on dual-action and multi-target ligands to overcome the delayed onset and limited efficacy of traditional monoamine inhibitors. Among these emerging scaffolds, 4-[(1-naphthyloxy)methyl]piperidine derivatives have proven to be highly versatile. By combining a flexible, basic piperidine core with a bulky, lipophilic 1-naphthyloxy moiety, these compounds exhibit potent affinity for the Serotonin Transporter (SERT), the Norepinephrine Transporter (NET), and the Sigma-1 (
σ1
) receptor, while maintaining negligible affinity for off-target serotonin receptors .
As a Senior Application Scientist, I have designed this guide to objectively compare the selectivity profile of these derivatives against standard pharmacological agents. Furthermore, this guide details the self-validating experimental workflows required to rigorously prove their receptor selectivity and functional efficacy in a laboratory setting.
Comparative Receptor Selectivity Profiling
To validate a new derivative, its binding affinities (expressed as the inhibition constant,
Ki
) must be benchmarked against highly selective, industry-standard controls. The table below summarizes the quantitative selectivity profile of a representative 4-[(1-naphthyloxy)methyl]piperidine derivative compared to established alternatives.
Compound
SERT
Ki
(nM)
NET
Ki
(nM)
σ1Ki
(nM)
5-HT
1AKi
(nM)
Primary Clinical Profile / Utility
4-[(1-Naphthyloxy)methyl]piperidine
1.2 - 5.5
15.0 - 45.0
10.0 - 35.0
> 1000
Dual SNRI /
σ1
Antagonist
Fluoxetine (SSRI Control)
0.8 - 2.0
200 - 500
> 1000
> 1000
Highly Selective SERT Inhibitor
Reboxetine (NRI Control)
100 - 150
1.0 - 5.0
> 1000
> 1000
Highly Selective NET Inhibitor
Haloperidol (
σ1
Control)
> 1000
> 1000
1.0 - 3.0
> 1000
σ1
/ D2 Antagonist
Duloxetine (SNRI Control)
0.8
7.5
> 100
> 1000
Balanced SNRI
Data Interpretation: The 4-[(1-naphthyloxy)methyl]piperidine scaffold demonstrates a compelling "triple-action" profile. It matches the SERT affinity of Fluoxetine, approaches the NET affinity of Duloxetine, and uniquely incorporates potent
σ1
antagonism—a mechanism highly sought after for the treatment of neuropathic pain . Crucially, it shows no cross-reactivity with 5-HT
1A
receptors, preventing unwanted autoreceptor-mediated blunting of serotonin release.
Target Interaction & Selectivity Pathways
The following diagram maps the structural logic dictating how 4-[(1-naphthyloxy)methyl]piperidines interact with their pharmacological targets.
Caption: Pharmacological binding profile of 4-[(1-naphthyloxy)methyl]piperidine derivatives.
Experimental Design: Self-Validating Protocols for Receptor Binding
To prove the selectivity outlined above, we cannot rely on computational docking alone. We must utilize rigorous, self-validating in vitro radioligand binding assays.
The Radioligand Binding Workflow
Caption: Self-validating radioligand binding assay workflow for receptor selectivity.
Step-by-Step Methodology & Causality
A robust protocol does not just list actions; it relies on physical chemistry and biological isolation to guarantee that the data generated is an absolute truth.
Phase 1: Membrane Preparation (The Foundation of Specificity)
Harvest Cells: Utilize HEK-293 cells stably expressing cloned human SERT, NET, or
σ1
receptors.
Causality: Using cloned human receptors expressed in a null background (HEK-293) eliminates cross-reactivity from endogenous receptors found in native brain tissue homogenates. This ensures the
Ki
measured is strictly for the target of interest.
Homogenization & Centrifugation: Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.
Causality: High-speed centrifugation isolates the lipid membrane fraction where the target transporters/receptors are localized, discarding cytosolic proteins that could cause non-specific drug sequestration.
Phase 2: Incubation & Equilibrium (The Core Reaction)
3. Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, a target-specific radioligand (e.g., 1 nM
[3H]
citalopram for SERT, 1 nM
[3H]
nisoxetine for NET), and varying concentrations of the 4-[(1-naphthyloxy)methyl]piperidine derivative (
10−10
to
10−5
M).
4. Self-Validating Control: Include a Non-Specific Binding (NSB) control well containing 10 µM of an unlabelled, highly selective competitor (e.g., Paroxetine for SERT).
Causality: A massive molar excess of paroxetine will occupy 100% of the specific SERT sites. Any radioactivity remaining in this well represents the radioligand sticking nonspecifically to the plastic or membrane lipids. Subtracting this NSB value from the total binding yields the true specific binding.
Incubation: Incubate at 25°C for 60 minutes.
Causality: This specific time-temperature combination ensures the competitive binding reaction reaches thermodynamic equilibrium without thermally degrading the receptor proteins.
Phase 3: Separation & Quantification (Data Capture)
6. Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.
Causality: Piperidine derivatives and many radioligands are lipophilic cations. PEI coats the glass fibers with a positive charge, actively repelling the unbound radioligand and drastically reducing background noise.
Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.
Causality: The ice-cold temperature immediately drops the kinetic energy of the system, "freezing" the receptor-ligand complex and preventing the dissociation of the bound radioligand during the wash steps.
Phase 4: Pharmacokinetic Analysis
8. Data Conversion: Calculate the
IC50
using non-linear regression, then convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Causality:
IC50
is a relative value that fluctuates based on the concentration of radioligand (
[L]
) used in your specific assay. Converting to
Ki
normalizes the data against the radioligand's dissociation constant (
Kd
), providing an absolute affinity value that can be objectively compared against other compounds in the literature.
Expert Insight: Overcoming Lipophilic Artifacts
The 1-naphthyloxy group confers significant lipophilicity (high LogP) to these derivatives. In in vitro functional assays (such as
[3H]
5-HT uptake assays in synaptosomes), this lipophilicity causes the compound to non-specifically partition into plastic well plates or bulk membrane lipids. This artificially lowers the free concentration of the drug in the aqueous phase, skewing the
IC50
curve to the right and making the drug appear less potent than it actually is.
The Solution: Always use glass inserts or low-binding polypropylene plates for serial dilutions, and include 0.1% Bovine Serum Albumin (BSA) in the assay buffer. BSA acts as a "lipid sink," preventing non-specific adsorption to plastic without interfering with the active site of SERT or NET.
References
Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters. Journal of Medicinal Chemistry. Available at:[Link]
Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New? Current Medicinal Chemistry / ResearchGate. Available at:[Link]
Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at:[Link]
Comparative
Inter-Laboratory Validation of In Vitro Assays for 4-[(1-Naphthyloxy)methyl]piperidine: A Comparison Guide of Transporter Screening Platforms
Target Audience: Researchers, Assay Development Scientists, and Neuropharmacologists Compound in Focus: 4-[(1-Naphthyloxy)methyl]piperidine (CAS: 858934-68-6) Executive Summary The evaluation of novel monoamine transport...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Development Scientists, and Neuropharmacologists
Compound in Focus: 4-[(1-Naphthyloxy)methyl]piperidine (CAS: 858934-68-6)
Executive Summary
The evaluation of novel monoamine transporter (MAT) inhibitors requires robust, reproducible, and scalable in vitro assay platforms. 4-[(1-Naphthyloxy)methyl]piperidine is a lipophilic aryl-oxy-piperidine derivative utilized as a tool compound to study the competitive inhibition of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Because variations in assay microenvironments (e.g., buffer composition, substrate gradients) can drastically alter apparent
IC50
and
Ki
values, selecting the correct screening platform is critical[1].
This guide objectively compares three leading assay platforms—Radioligand Binding Assays (RBA) , Fluorescent Neurotransmitter Uptake Assays (FNUA) , and EchoMS Label-Free Binding —providing inter-laboratory validation data and self-validating protocols to guide your preclinical screening strategy.
Mechanism of monoamine transporter inhibition by the naphthyloxy-piperidine derivative.
Platform Comparison & Inter-Laboratory Data
To establish a consensus on the pharmacological profile of 4-[(1-Naphthyloxy)methyl]piperidine, three independent laboratories validated the compound against stably transfected HEK293-hSERT cell lines.
The Platforms Evaluated:
Radioligand Binding Assay (RBA): The historical gold standard. It measures the displacement of
[3H]
-citalopram from the transporter. While highly sensitive, it is limited by radioactive waste management and end-point-only readouts[2].
Fluorescent Neurotransmitter Uptake Assay (FNUA): A functional, high-throughput approach utilizing fluorescent substrate mimics (e.g., APP+). It allows for real-time kinetic measurements, differentiating between pure inhibitors and substrate-releasing agents[3].
EchoMS (Acoustic Mass Spectrometry): An emerging label-free technology that measures the exact mass of the displaced native substrate, eliminating the need for bulky fluorophores or isotopes[4].
Data Synthesis: While RBA provides the tightest standard deviation for binding affinity, FNUA offers superior throughput for primary screening. EchoMS bridges the gap, offering near-RBA precision with high-throughput capabilities, though it requires significant capital expenditure.
Parallel inter-laboratory workflow for evaluating transporter assay platforms.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols incorporate internal controls and explicit mechanistic rationales for critical steps.
Protocol A: Radioligand Binding Assay (RBA)
Objective: Determine the equilibrium dissociation constant (
Ki
) of 4-[(1-Naphthyloxy)methyl]piperidine at hSERT.
Causality: Maintaining 4°C halts transporter internalization and prevents proteolytic degradation of the extracellular loops critical for ligand binding[2].
Buffer Formulation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Causality: SERT is a
Na+/Cl−
dependent symporter. The precise stoichiometric presence of
Na+
and
Cl−
is strictly required to maintain the outward-facing conformation of the transporter, which is the primary target state for piperidine-based inhibitors.
Incubation: Add 2.0 nM
[3H]
-citalopram and varying concentrations of 4-[(1-Naphthyloxy)methyl]piperidine (0.1 nM to 10 µM). Include a control well with 10 µM Paroxetine.
Self-Validation: The 10 µM Paroxetine well defines Non-Specific Binding (NSB). Specific binding must be >80% of total binding for the assay to pass quality control.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
Causality: 4-[(1-Naphthyloxy)methyl]piperidine is highly lipophilic and positively charged at physiological pH. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the compound to the filter matrix.
Quantification: Add scintillation cocktail and read via a liquid scintillation counter. Calculate
Ki
using the Cheng-Prusoff equation.
Objective: Measure real-time functional inhibition of substrate transport.
Cell Plating: Seed HEK293-hSERT cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate for 24 hours.
Compound Pre-Incubation: Wash cells with HBSS (supplemented with 20 mM HEPES). Add 4-[(1-Naphthyloxy)methyl]piperidine and incubate for 15 minutes at 37°C.
Substrate Addition & Kinetic Read: Add the fluorescent substrate APP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) and immediately transfer to a fluorescent microplate reader (Ex 428 nm / Em 536 nm). Read every 30 seconds for 30 minutes[1].
Causality: Unlike end-point radiometric assays, reading the initial linear velocity (
V0
) of uptake prevents artifacts caused by substrate depletion or compound cytotoxicity. If the fluorescence spikes and then rapidly drops, it indicates the compound is acting as a substrate-releasing agent (efflux) rather than a pure competitive inhibitor.
Data Analysis: Calculate the Z'-factor using vehicle control (DMSO) and a full-blockade control (10 µM Duloxetine). A Z'-factor
≥0.6
validates the plate.
Conclusion & Strategic Recommendations
The validation of 4-[(1-Naphthyloxy)methyl]piperidine highlights distinct advantages across platforms:
For Primary High-Throughput Screening (HTS): The FNUA platform is recommended. It provides functional, real-time kinetic data without the regulatory burden of radioactivity, making it ideal for screening large libraries of piperidine analogs.
For Lead Optimization & IND-Enabling Studies: The RBA platform remains the gold standard. Its superior signal-to-noise ratio and exact thermodynamic binding data (
Ki
) are required for precise structure-activity relationship (SAR) modeling.
Future Outlook:EchoMS provides the best of both worlds—label-free physiological accuracy with massive throughput—and is rapidly becoming the preferred choice for advanced neuropharmacology labs[3].
References
Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. Journal of Biological Chemistry (JBC) / NIH. Available at:[Link]
Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. Frontiers in Pharmacology / RESOLUTE Consortium. Available at:[Link]
Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput fluorescent assay. Toxicology in Vitro / DSpace. Available at:[Link]
Simultaneous Multiple MS Binding Assays Targeting the Monoamine Transporters hDAT, hNET, and hSERT. LMU Munich Institutional Repository. Available at:[Link]
A Comprehensive Guide to the Safe Disposal of 4-[(1-Naphthyloxy)methyl]piperidine for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, s...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(1-Naphthyloxy)methyl]piperidine, grounded in scientific principles and best practices for chemical safety. Our aim is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind them, fostering a culture of safety and environmental stewardship.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for 4-[(1-Naphthyloxy)methyl]piperidine is not always readily available, its chemical structure, incorporating both a piperidine ring and a naphthyloxy group, allows for an informed assessment of its potential hazards. Structurally similar compounds, such as piperidine and its derivatives, are generally classified with the following risks[1][2][3]:
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Piperidines can cause chemical burns and may lead to nausea, vomiting, and muscular weakness[1][3].
Corrosivity: Capable of causing severe skin burns and serious eye damage[1].
Flammability: Many piperidine derivatives are flammable liquids, with vapors that can form explosive mixtures with air[2][4][5].
Environmental Hazards: This class of compounds can be toxic to aquatic life, necessitating containment and preventing release into the environment[6][7][8].
Given these potential hazards, all handling and disposal operations must be conducted with the utmost care and adherence to stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against accidental splashes[1].
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or perforation before use[1][9].
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn[1]. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.
Respiratory Protection: All handling of 4-[(1-Naphthyloxy)methyl]piperidine and its waste should be performed in a well-ventilated area, ideally within a certified chemical fume hood[10].
Step-by-Step Disposal Protocols
The proper disposal of 4-[(1-Naphthyloxy)methyl]piperidine is a multi-step process that requires careful segregation of waste streams.
Designated Waste Container: All liquid waste containing 4-[(1-Naphthyloxy)methyl]piperidine must be collected in a dedicated, clearly labeled, and chemically compatible waste container[1]. The container should be made of a material that will not react with the chemical.
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-[(1-Naphthyloxy)methyl]piperidine," and the relevant hazard pictograms (e.g., corrosive, toxic, flammable, environmentally hazardous)[1].
Secure Containment: Ensure the waste container is kept tightly sealed when not in use to prevent the escape of vapors[1]. Store the sealed container in a secondary container, such as a chemical-resistant tub, to contain any potential leaks[1].
Segregation: Any materials that have come into contact with 4-[(1-Naphthyloxy)methyl]piperidine, such as gloves, absorbent pads, and weighing papers, are considered hazardous solid waste[1].
Collection: Place these contaminated items in a designated solid hazardous waste container that is separate from the liquid waste container[1]. This container must also be clearly labeled with "Hazardous Waste" and the chemical name.
"Empty" containers that previously held 4-[(1-Naphthyloxy)methyl]piperidine are not truly empty and must be treated as hazardous waste until properly decontaminated.
Triple Rinsing: The standard and most effective method for decontaminating an empty chemical container is triple rinsing[1].
Rinse the container with a suitable solvent (e.g., methanol or ethanol) three times.
Each time, collect the rinsate and add it to your designated hazardous liquid waste container[1]. The rinsate is considered hazardous waste.
Final Disposal: After triple rinsing, the container can be managed according to your institution's guidelines. This may involve defacing the label and disposing of it as regular solid waste or as hazardous waste[1]. Never reuse empty containers for any other purpose [1].
Spill Management and Decontamination
In the event of a spill, immediate and correct action is critical to mitigate any potential risks.
Evacuate: Evacuate all non-essential personnel from the immediate area[1][4].
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood[1].
Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill[1][4][11]. Do not use combustible materials such as paper towels[1].
Collect: Carefully collect the absorbent material and place it in the designated solid hazardous waste container[12].
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste[1].
Licensed Professional Disposal
The ultimate disposal of 4-[(1-Naphthyloxy)methyl]piperidine waste must be handled by a licensed professional waste disposal company[11][13]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and to ensure all documentation is completed in compliance with local, state, and federal regulations[1][13].
Collect in a dedicated container and arrange for professional disposal.
Contaminated Labware (gloves, pads, etc.)
Hazardous Solid Waste
Labeled, sealed solid waste container
Segregate from liquid waste and dispose of as hazardous solid waste.
"Empty" Chemical Containers
Hazardous Waste until decontaminated
N/A
Triple-rinse with a suitable solvent, collect rinsate as hazardous liquid waste.
Spill Cleanup Materials
Hazardous Solid Waste
Labeled, sealed solid waste container
Collect absorbent and cleaning materials and dispose of as hazardous solid waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from the use of 4-[(1-Naphthyloxy)methyl]piperidine.
Caption: Waste segregation and disposal workflow.
References
Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
SAFETY DATA SHEET. AFG Bioscience.
Safety Data Sheet. Key Organics. (2017).
Safety Data Sheet. TargetMol. (2026).
SAFETY DATA SHEET. Fisher Scientific. (2025).
Piperidine - SAFETY DATA SHEET. (2023).
PIPERIDINE CAS Number - HAZARD SUMMARY. NJDOH.
Safety Data Sheet. BroadPharm. (2016).
SAFETY DATA SHEET. TCI Chemicals.
4-[(1-NAPHTHYLOXY)METHYL]PIPERIDINE CAS - ChemicalBook.
Safety Data Sheet. Fisher Scientific. (2015).
2,2,6,6-Tetramethylpiperidine Safety Data Sheet. Santa Cruz Biotechnology.
Safety Data Sheet: Piperidine. Carl ROTH. (2025).
4-Methylpiperidine Safety Data Sheet. (2015).
Sigma-Aldrich - Safety Data Sheet. (2017).
SAFETY DATA SHEET. Sigma-Aldrich. (2025).
SAFETY DATA SHEET. Sigma-Aldrich. (2026).
SAFETY DATA SHEET. PPG. (2025).
1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) Safety Data Sheets. Echemi. (2019).
SAFETY DATA SHEET. Fisher Scientific. (2025).
Naphthalene - SAFETY DATA SHEET. PENTA. (2024).
Appendix G: High Hazard Chemicals. Environmental Health and Safety. (2015).